2-[3-Fluoro-4-(morpholin-4-yl)phenyl]ethan-1-amine
Beschreibung
Eigenschaften
IUPAC Name |
2-(3-fluoro-4-morpholin-4-ylphenyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O/c13-11-9-10(3-4-14)1-2-12(11)15-5-7-16-8-6-15/h1-2,9H,3-8,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSZBKGXHHJOSCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)CCN)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Fluoro-4-(morpholin-4-yl)phenyl]ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-nitroaniline and morpholine.
Reduction: The nitro group of 3-fluoro-4-nitroaniline is reduced to an amine group using a reducing agent like hydrogen gas in the presence of a palladium catalyst.
Nucleophilic Substitution: The resulting 3-fluoro-4-aminophenyl compound undergoes nucleophilic substitution with morpholine to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[3-Fluoro-4-(morpholin-4-yl)phenyl]ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research indicates that compounds related to 2-[3-Fluoro-4-(morpholin-4-yl)phenyl]ethan-1-amine can modulate protein kinase activity, which is crucial for regulating cellular proliferation and apoptosis. For instance, derivatives of this compound have been explored for their ability to inhibit cancer cell growth by targeting specific signaling pathways involved in tumorigenesis .
Neurological Effects
This compound has shown promise as a potassium channel opener, which may be beneficial in treating neurological conditions such as migraines. In animal models, certain analogs demonstrated significant efficacy in reducing the frequency of cortical spreading depressions, a phenomenon associated with migraine attacks .
Antioxidant Properties
Studies have identified similar nitrogen-containing compounds with antioxidant potential. These compounds can protect against oxidative stress and may serve therapeutic roles in diseases characterized by oxidative damage. The structural features of 2-[3-Fluoro-4-(morpholin-4-yl)phenyl]ethan-1-amine contribute to its ability to scavenge free radicals and protect cellular membranes .
Synthesis and Derivatives
The synthesis of 2-[3-Fluoro-4-(morpholin-4-yl)phenyl]ethan-1-amine typically involves multi-step organic reactions starting from readily available precursors. The versatility of this scaffold allows for the development of various derivatives with modified functional groups to enhance biological activity or selectivity for specific targets.
Case Study 1: Anticancer Research
In a study examining the anticancer properties of morpholine derivatives, researchers synthesized several analogs of 2-[3-Fluoro-4-(morpholin-4-yl)phenyl]ethan-1-amine. These compounds were tested against multiple cancer cell lines, revealing IC50 values that indicate potent inhibitory effects on cell proliferation. The mechanism was linked to the modulation of key signaling pathways involved in cancer progression .
Case Study 2: Neurological Disorders
Another investigation focused on the use of morpholine-based compounds in models of migraine. The study highlighted how modifications to the basic structure influenced the pharmacokinetic properties and bioavailability, leading to improved outcomes in reducing migraine symptoms compared to traditional treatments .
Wirkmechanismus
The mechanism of action of 2-[3-Fluoro-4-(morpholin-4-yl)phenyl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and morpholine groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Substitution Pattern and Heterocyclic Modifications
Table 1: Structural and Physicochemical Comparison
Key Findings from Structural Comparisons
The absence of fluorine in ’s compound highlights fluorine’s role in enhancing binding via halogen bonding or modulating electron density .
Thiomorpholine () increases lipophilicity (LogP ~1.5 higher than morpholine), which may improve blood-brain barrier penetration but reduce aqueous solubility .
Halogen Substituent Effects :
- Fluorine (target) vs. chlorine (): Fluorine’s smaller size and higher electronegativity minimize steric hindrance while maintaining electron-withdrawing effects, critical for optimizing pharmacokinetics .
Biologische Aktivität
2-[3-Fluoro-4-(morpholin-4-yl)phenyl]ethan-1-amine, also known as CAS No. 910385-92-1, is an organic compound characterized by its unique structural components: a fluoro-substituted phenyl ring and a morpholine group attached to an ethanamine backbone. This compound has garnered attention in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities.
The molecular formula of 2-[3-Fluoro-4-(morpholin-4-yl)phenyl]ethan-1-amine is C12H17FN2O. Its structure allows for diverse interactions with biological targets, making it a candidate for further research in drug development.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The fluoro and morpholine groups enhance its binding affinity, which can influence various biological pathways. The exact mechanism may vary depending on the target and context of use.
Biological Activity Overview
Research indicates that 2-[3-Fluoro-4-(morpholin-4-yl)phenyl]ethan-1-amine exhibits several biological activities:
1. Antiproliferative Effects
Studies have shown that derivatives of this compound can inhibit cell proliferation in cancer cell lines. For example, modifications to the structure have led to significant antiproliferative activity against HeLa cells, impacting microtubule dynamics and triggering cell death pathways .
2. Enzyme Interaction
This compound has been evaluated for its interaction with cytochrome P450 enzymes, specifically CYP3A4. The presence of the fluoro group can modulate metabolism-dependent inhibition, which is crucial for understanding its pharmacokinetic properties .
3. Antimicrobial Activity
Preliminary studies suggest potential antibacterial properties against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate moderate effectiveness against various strains, highlighting its potential as an antimicrobial agent .
Case Studies
Several case studies illustrate the biological activity of 2-[3-Fluoro-4-(morpholin-4-yl)phenyl]ethan-1-amine:
Comparative Analysis
When compared to similar compounds, such as 2-(4-Fluorophenyl)ethan-1-amine and 3-Fluoro-4-(morpholin-4-yl)phenylamine, 2-[3-Fluoro-4-(morpholin-4-yl)phenyl]ethan-1-amine stands out due to its unique combination of functional groups which may enhance its biological activity and specificity towards certain targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
